GR73632, also known as GR 73632 or GR-73632, is a synthetic peptide classified as a tachykinin agonist. [, , ] It exhibits high selectivity for the neurokinin-1 (NK1) receptor. [, , , , , , ] Tachykinins are a family of neuropeptides involved in various physiological processes, including pain perception, inflammation, and smooth muscle contraction. [, , , ] Due to its selective interaction with the NK1 receptor, GR73632 is a valuable tool for researchers investigating the role of NK1 receptors in diverse biological systems. [, , , , , , , , , , , , ]
Mechanism of Action
GR73632 exerts its effects by binding to the NK1 receptor, mimicking the actions of the natural ligand substance P. [, , , , , , , ] Binding to the NK1 receptor initiates intracellular signaling cascades, ultimately leading to various cellular responses depending on the specific cell type and context. [, , ] The modifications within its structure compared to substance P contribute to its enhanced selectivity for NK1 receptors over other neurokinin receptor subtypes (NK2 and NK3). [, , , , , , , ]
Applications
Investigating the role of NK1 receptors in pain perception: Studies have employed GR73632 to induce hyperalgesia (increased pain sensitivity) in animal models, contributing to our understanding of the role of NK1 receptors in pain pathways. [, , , ]
Exploring the role of NK1 receptors in gastrointestinal function: Research has used GR73632 to induce contractions in isolated intestinal preparations, demonstrating the involvement of NK1 receptors in smooth muscle contraction and peristalsis. [, , ]
Studying the role of NK1 receptors in fear and anxiety: Research has utilized GR73632 to investigate the influence of NK1 receptors on fear-related behaviors, demonstrating their role in modulating anxiety responses. [, , , ]
Investigating the role of NK1 receptors in cardiovascular function: Studies have employed GR73632 to investigate the impact of NK1 receptor activation on cardiovascular parameters such as blood pressure and heart rate. []
Studying the role of NK1 receptors in itch: Researchers have used GR73632 to induce scratching behavior in animal models, providing insights into the role of NK1 receptors in pruritus. [, , ]
Exploring the role of NK1 receptors in respiratory function: Studies have employed GR73632 to investigate the impact of NK1 receptor activation on respiratory parameters, demonstrating their potential role in modulating respiratory activity. [, ]
Examining the interaction of NK1 receptors with other neurotransmitter systems: GR73632 has been used to investigate the interactions of NK1 receptors with other neurotransmitter systems, including dopamine, serotonin, and acetylcholine, in various brain regions. [, , , ]
Related Compounds
Substance P
Compound Description: Substance P is an endogenous neuropeptide and the natural ligand for NK1 receptors. It plays a role in various physiological functions, including pain transmission, inflammation, vasodilation, and gastrointestinal motility. [, , , , , , , , , , , , , , , , , , , ]
Relevance: GR73632 is a synthetic analog of Substance P designed for higher selectivity and potency at NK1 receptors compared to the endogenous ligand. [, , , ]
Substance P Methyl Ester (SPOMe)
Compound Description: SPOMe is a synthetic analog of Substance P with increased resistance to enzymatic degradation, leading to prolonged activity. It acts as a selective NK1 receptor agonist. [, ]
Relevance: Like GR73632, SPOMe is a synthetic analog of Substance P with enhanced selectivity for NK1 receptors, used to investigate the role of these receptors. [, ]
Neurokinin A (NKA)
Compound Description: NKA is another endogenous tachykinin peptide that primarily activates NK2 receptors, but can also stimulate NK1 receptors with lower potency. It is involved in regulating smooth muscle contraction, particularly in the respiratory and gastrointestinal tracts. [, , , , , ]
Relevance: While both GR73632 and NKA can activate NK1 receptors, GR73632 exhibits significantly higher selectivity for NK1 over NK2 receptors. [, , , , , ]
[β-Ala8]‐NKA(4–10)
Compound Description: [β-Ala8]‐NKA(4–10) is a synthetic analog of NKA with increased stability and selectivity for NK2 receptors. []
Relevance: This compound highlights the structural variations explored to target specific NK receptor subtypes, compared to the more selective GR73632 targeting NK1. []
GR64349
Compound Description: GR64349 is a synthetic, potent, and selective agonist for NK2 receptors. It is used in research to investigate the physiological and pathological roles of NK2 receptors. [, , , , , , , ]
Relevance: GR64349 serves as a valuable tool for differentiating the effects mediated by NK1 and NK2 receptors, especially in systems where both receptors are present, unlike GR73632 which specifically targets NK1. [, , , , , , , ]
Neurokinin B (NKB)
Compound Description: NKB is an endogenous tachykinin that preferentially binds to NK3 receptors. It is involved in regulating various physiological processes, including neuroendocrine function and smooth muscle contraction. [, , ]
Relevance: NKB and GR73632 target different subtypes of neurokinin receptors, with NKB acting primarily on NK3 and GR73632 on NK1. [, , ]
Senktide
Compound Description: Senktide is a synthetic peptide analog of NKB and a highly selective agonist for NK3 receptors. [, , , , , , , ]
Relevance: Similar to GR64349, senktide is employed in research to study the specific actions mediated by NK3 receptors, contrasting GR73632's focus on NK1 receptor activation. [, , , , , , , ]
[Sar9,Met(O2)11]Substance P
Compound Description: [Sar9,Met(O2)11]Substance P is a synthetic analog of substance P that demonstrates increased stability and selectivity for NK1 receptors. It acts as a potent NK1 agonist. [, ]
Relevance: Similar to GR73632, this compound is a modified substance P analog designed for enhanced selectivity and stability, highlighting the efforts in developing potent and stable NK1 receptor agonists. [, ]
[Pro9]‐SP
Compound Description: [Pro9]‐SP is another synthetic analog of substance P, acting as a selective NK1 receptor agonist. [, ]
Relevance: Like GR73632, [Pro9]‐SP demonstrates the modification of the Substance P structure to achieve enhanced selectivity for the NK1 receptor subtype. [, ]
Septide ([Glp6,l‐Pro9]‐SP(6–11))
Compound Description: Septide is a synthetic analog of substance P that selectively activates NK1 receptors. [, , ]
Relevance: Septide exemplifies another instance of a modified substance P structure resulting in a compound with enhanced selectivity for NK1 receptors, comparable to GR73632. [, , ]
Physalaemin
Compound Description: Physalaemin is a naturally occurring tachykinin peptide found in the skin of the South American frog. It preferentially activates NK1 receptors. [, ]
Relevance: While both are NK1 agonists, physalaemin is a naturally occurring peptide, whereas GR73632 is a synthetic analog. [, ]
Ranamargarin
Compound Description: Ranamargarin is a naturally occurring tachykinin peptide identified in the amphibian species, Rana margaratae. It preferentially activates NK1 receptors. []
Relevance: Similar to physalaemin, ranamargarin highlights the existence of naturally occurring peptides with NK1 receptor agonistic activity, differing from the synthetic nature of GR73632. []
[Apa9–10]‐SP
Compound Description: [Apa9–10]‐SP is a synthetic analog of Substance P that selectively activates NK1 receptors. []
Relevance: [Apa9–10]‐SP demonstrates the modification of the Substance P structure to achieve enhanced selectivity for the NK1 receptor subtype, similar to GR73632. []
δ‐aminovaleryl‐[l‐Pro9, N‐MeLeu10]‐SP(7–11)
Compound Description: δ‐aminovaleryl‐[l‐Pro9, N‐MeLeu10]‐SP(7–11) is a synthetic analog of Substance P that selectively activates NK1 receptors. []
Relevance: δ‐aminovaleryl‐[l‐Pro9, N‐MeLeu10]‐SP(7–11) demonstrates the modification of the Substance P structure to achieve enhanced selectivity for the NK1 receptor subtype, similar to GR73632. []
[Pro7]-NKB
Compound Description: [pro7]-NKB is a synthetic analog of neurokinin B that selectively activates NK3 receptors. []
Relevance: [pro7]-NKB highlights the structural variations explored to target specific NK receptor subtypes, compared to the more selective GR73632 targeting NK1. []
delta-aminovaleryl-9-Pro-10-MeLeu-substance P (7-10) GR 73632 GR-73632 GR73632 substance P (7-10), delta-aminovaleryl-Pro(9)-N-MeLeu(10)- substance P (7-10),delta-aminovaleryl-prolyl(9)-N-methylleucine(10)-
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
HLI373 is a water-soluble inhibitor of Hdm2. HLI373 is effective in inducing apoptosis of several tumor cells lines that are sensitive to DNA-damaging agents. HLI373 could serve as a potential lead for developing cancer therapeutics based on inhibition of the ubiquitin ligase activity of Hdm2.
HLI98C is a HDM2 ubiquitin ligase inhibitor. HLI98C exhibits cytotoxic activities and HDM2 E3 ligase inhibitory activities. In cells, HLI98C allows the stabilization of p53 and HDM2 and activation of p53-dependent transcription and apoptosis. The p53 tumor suppressor protein is regulated by its interaction with HDM2, which serves as a ubiquitin ligase (E3) to target p53 for degradation. HLI98C may demonstrate anti-tumor activity by inhibiting recognition of the E3 enzyme and substrate.
HM-50316 is a High affinity FABP4 inhibitor (Ki < 1 nM). HM-50316 may serve as a lead compound for developing new effective therapeutic agent for prevention and treatment of atherosclerosis, type 2 diabetes and other inflammatory and metabolic related diseases. a-FABP is indespensible in inflammation and may serve as a new potential drug target for inflammation related diseases.
HLM006474 is a non-selective inhibitor of the transcription factor E2F (IC50 = 29.8 µM for E2F4). It inhibits DNA binding to E2F1, E2F2, and E2F4 in A375 melanoma cells when used at a concentration of 40 µM. HLM006474 (40 µM) decreases protein levels of E2F4 and cyclin D3 and induces apoptosis in A375 cells. It also induces apoptosis in MDA-MB-231, but not MCF-7, cells and inhibits the growth of cancer cells in a panel of 17 lung cancer cell lines (IC50s = 15.5-75.1 µM). HLM006474 reduces tumor growth in retinoblastoma-prone Chx10Cre;Rbfl/fl;p107-/- mice and in an A375 mouse xenograft model when administered at a dose of 100 mg/kg and 2 mg per mouse, respectively. Novel pan-E2F inhibitor HLM 006474 acts as an E2F transcription factor inhibitor, preventing DNA binding activity. This results in the induction of apoptosis in breast cancer cells. HLM006474 is a pan-E2F inhibitor. It inhibits DNA binding to E2F1, E2F2, and E2F4 in A375 melanoma cells when used at a concentration of 40 µM.
HM30181AK is an inhibitor of the adenosine triphosphate (ATP)-binding cassette (ABC) transporter P-glycoprotein (P-gp), with adjuvant activity. Upon oral administration, P-gp inhibitor HM30181AK selectively binds to and inhibits the multidrug resistance (MDR) efflux pump P-gp, which prevents the efflux of various chemotherapeutic agents from intestinal epithelial cells to the gastrointestinal tract. This leads to an increase in both oral bioavailability and therapeutic efficacy. P-gp prevents the intestinal uptake and intracellular accumulation of various cytotoxic agents. HM30181AK is not systemically absorbed.
HM95573 is an orally available inhibitor of members of the Raf family of serine/threonine protein kinases, with potential antineoplastic activity. Upon administration, Raf kinase inhibitor HM95573 binds to and inhibits the B-Raf mutant V600E and C-Raf. This inhibits B-Raf V600E- and C-Raf-mediated signal transduction pathways, thereby inhibiting tumor cell growth of susceptible tumor cells. In addition, HM95573 may also inhibit mutated Ras proteins. Raf protein kinases play a key role in the Raf/mitogen-activated protein kinase kinase (MEK)/extracellular signal-related kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival.